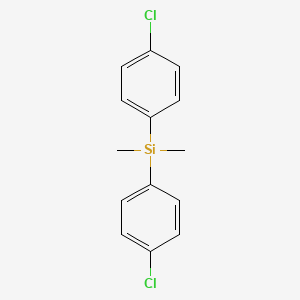

Bis(4-chlorophenyl)-dimethyl-silane

Description

Properties

CAS No. |

18414-47-6 |

|---|---|

Molecular Formula |

C14H14Cl2Si |

Molecular Weight |

281.2 g/mol |

IUPAC Name |

bis(4-chlorophenyl)-dimethylsilane |

InChI |

InChI=1S/C14H14Cl2Si/c1-17(2,13-7-3-11(15)4-8-13)14-9-5-12(16)6-10-14/h3-10H,1-2H3 |

InChI Key |

BTTWFQLGBPPYPU-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent-Mediated Coupling

Reaction Overview

The Grignard approach involves reacting 4-chloro-substituted aryl magnesium halides with dichlorodimethylsilane. This method, adapted from the synthesis of bis(3,4-dimethylphenyl)dimethylsilane, avoids expensive lithium reagents and achieves high yields through recrystallization.

Key Reaction Steps

- Formation of 4-Chlorophenylmagnesium Halide :

4-Bromo- or 4-chloro-ortho-xylene reacts with magnesium in anhydrous tetrahydrofuran (THF) or diethyl ether to generate the Grignard reagent. For example:

$$

\text{4-ClC}6\text{H}4\text{X} + \text{Mg} \rightarrow \text{4-ClC}6\text{H}4\text{MgX} \quad (\text{X = Cl, Br})

$$ - Coupling with Dichlorodimethylsilane :

The Grignard reagent reacts with dichlorodimethylsilane at low temperatures (-78°C to 0°C) to form the target compound:

$$

2\,\text{4-ClC}6\text{H}4\text{MgX} + \text{Cl}2\text{Si(CH}3\text{)}2 \rightarrow (\text{4-ClC}6\text{H}4\text{)}2\text{Si(CH}3\text{)}2 + 2\,\text{MgXCl}

$$

Optimization Parameters

- Solvent Selection : Aromatic (xylene, monochlorobenzene) or aliphatic (hexane) solvents enhance reagent solubility.

- Temperature Control : Slow warming from -78°C to room temperature minimizes side reactions.

- Purification : Recrystallization using methanol or ethanol removes isomers and unreacted starting materials, yielding >95% purity.

Table 1: Grignard Method Performance Metrics

| Parameter | Value | Source |

|---|---|---|

| Yield (Crude) | 85–92% | |

| Purity (Post-Recrystallization) | 98% | |

| Preferred Solvent | Tetrahydrofuran |

Organolithium Reagent-Based Synthesis

Lithium-Halogen Exchange Pathway

This method, exemplified in the preparation of biphenyl silanes, employs n-butyllithium to generate 4-chlorophenyllithium, which subsequently reacts with dichlorodimethylsilane.

Reaction Mechanism

- Lithiation of 4-Chlorobromobenzene :

$$

\text{4-ClC}6\text{H}4\text{Br} + \text{n-BuLi} \rightarrow \text{4-ClC}6\text{H}4\text{Li} + \text{n-BuBr}

$$ - Silane Coupling :

$$

2\,\text{4-ClC}6\text{H}4\text{Li} + \text{Cl}2\text{Si(CH}3\text{)}2 \rightarrow (\text{4-ClC}6\text{H}4\text{)}2\text{Si(CH}3\text{)}2 + 2\,\text{LiCl}

$$

Critical Considerations

- Solvent System : Dry THF or ethers are essential to prevent lithium reagent decomposition.

- Side Reactions : Trace moisture leads to hydrolysis, forming silanols (e.g., $$\text{(4-ClC}6\text{H}4\text{)}2\text{Si(OH)}2$$).

- Purification : Sublimation at 30°C/0.1 mm Hg removes volatile impurities, achieving ~99% purity.

Table 2: Organolithium Method Performance Metrics

| Parameter | Value | Source |

|---|---|---|

| Yield (Crude) | 90–100% | |

| Purity (Post-Sublimation) | 99% | |

| Reaction Temperature | -78°C to 25°C |

Comparative Analysis of Methods

Cost and Scalability

Advanced Purification Techniques

Challenges and Mitigation Strategies

Isomer Formation

Chemical Reactions Analysis

Types of Reactions

Bis(4-chlorophenyl)-dimethyl-silane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other nucleophiles, such as amines or alkoxides.

Oxidation Reactions: The silicon center can be oxidized to form silanols or siloxanes.

Reduction Reactions: The compound can be reduced to form silanes with different substituents.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

Substitution: Products include various substituted phenyl silanes.

Oxidation: Products include silanols and siloxanes.

Reduction: Products include different silanes with modified substituents.

Scientific Research Applications

Bis(4-chlorophenyl)-dimethyl-silane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.

Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of high-performance materials, such as heat-resistant polymers and coatings.

Mechanism of Action

The mechanism of action of Bis(4-chlorophenyl)-dimethyl-silane involves its ability to form stable bonds with various organic and inorganic molecules. The silicon center can act as a Lewis acid, facilitating the formation of complexes with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Table 1: Key Properties of Bis(4-chlorophenyl)-dimethyl-silane and Analogues

Electronic Effects

- This compound : The electron-withdrawing Cl groups stabilize the silicon center, making it less reactive toward electrophiles compared to its hydroxyl or methoxy analogues. This property is advantageous in enantioselective cyclization reactions, where controlled reactivity is critical .

- (4-Bromophenyl)-trimethyl-silane : Bromine’s larger atomic radius and polarizability enhance its utility in cross-coupling reactions, though it is more prone to oxidative degradation than the chloro analogue .

Thermal Stability

- This compound exhibits a decomposition temperature >300°C (based on TGA trends in related silanes) , whereas siletane derivatives like 1,1-Bis(2,6-dimethylphenyl)siletane show even higher stability due to their constrained cyclic structure .

Q & A

Q. What role can AI-driven platforms play in accelerating the discovery of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.